(R)-2-Bromo-1-(4-fluorophenyl)ethanol
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Overview
Description
®-2-Bromo-1-(4-fluorophenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group attached to an ethane backbone. The chiral center at the second carbon atom makes it an enantiomerically pure compound, which is crucial for its specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-1-(4-fluorophenyl)ethanol typically involves the enantioselective reduction of 1-(4-fluorophenyl)ethanone. One common method is the biocatalytic reduction using microorganisms such as Petroselinum crispum cells, which can produce the ®-enantiomer with high enantioselectivity . The reaction conditions include an aqueous medium at a temperature of 23–27°C, with the presence of ethanol or isopropanol as reducing agents .
Industrial Production Methods
Industrial production of ®-2-Bromo-1-(4-fluorophenyl)ethanol often employs chemical synthesis routes that ensure high yield and purity. These methods may involve the use of advanced catalysts and optimized reaction conditions to achieve the desired enantiomeric excess and yield. The use of biocatalysts in industrial settings is also gaining traction due to their environmentally friendly nature and high specificity .
Chemical Reactions Analysis
Types of Reactions
®-2-Bromo-1-(4-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
Oxidation: Formation of 1-(4-fluorophenyl)ethanone.
Reduction: Formation of 2-bromo-1-(4-fluorophenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Bromo-1-(4-fluorophenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its chiral properties.
Mechanism of Action
The mechanism of action of ®-2-Bromo-1-(4-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can affect various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Fluorophenyl)ethanol: A related compound with similar biological activities but lacks the bromine atom.
®-2-Amino-1-(4-fluorophenyl)ethanol: Another similar compound with an amino group instead of a bromine atom.
Uniqueness
®-2-Bromo-1-(4-fluorophenyl)ethanol is unique due to the presence of both bromine and fluorine atoms, which contribute to its specific reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8BrFO |
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Molecular Weight |
219.05 g/mol |
IUPAC Name |
(1R)-2-bromo-1-(4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m0/s1 |
InChI Key |
BLCAVFHRXRACAU-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CBr)O)F |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)O)F |
Origin of Product |
United States |
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